molecular formula C8H10N4O B1445296 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one CAS No. 1368813-23-3

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one

Cat. No. B1445296
M. Wt: 178.19 g/mol
InChI Key: RYLJPONAOGDZLM-UHFFFAOYSA-N
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Description

The compound “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is a derivative of pyridine, an aromatic heterocyclic organic compound. It has been used in the synthesis of urea .


Synthesis Analysis

The synthesis of this compound could potentially involve the Kröhnke pyridine synthesis, a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines . Another synthesis method involves the reaction of 2-amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one with 1-isothiocyanato-4-chlorobenzene .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Pyridine-based compounds like “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” have been used in various chemical reactions. For instance, they have been used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . They have also been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Drug Discovery and Development

This compound, with its imidazo[4,5-b]pyridin-2-one core, is a valuable scaffold in medicinal chemistry. It’s used to synthesize biologically active compounds that can interact with various biological targets. The presence of the aminoethyl group allows for further functionalization, making it a versatile precursor in the synthesis of potential therapeutic agents .

Biological Activity Profiling

The structural features of this compound make it suitable for the study of structure-activity relationships (SAR). By modifying different parts of the molecule, researchers can investigate how these changes affect biological activity, which is crucial for the design of new drugs with improved efficacy and reduced side effects .

Neuropharmacology

In neuropharmacological research, derivatives of this compound are explored for their potential effects on the central nervous system. For instance, they can be used to study the modulation of neurotransmitter receptors, which may lead to new treatments for neurological disorders .

Material Science

The imidazo[4,5-b]pyridin-2-one ring system can be incorporated into materials to impart specific properties, such as enhanced stability or novel electronic characteristics. This makes it an interesting component for the development of functional materials .

Catalysis

Catalysts derived from this compound could be used to facilitate various chemical reactions. Its structure allows for the introduction of catalytic sites that can increase reaction efficiency, selectivity, and yield, which is beneficial for industrial processes .

Agrochemical Research

In the field of agrochemistry, this compound’s derivatives can be investigated for their pesticidal or herbicidal activities. By understanding its mode of action, it can lead to the development of new, safer, and more effective agrochemicals .

Analytical Chemistry

As an analytical reagent, this compound can be used in the development of new assays or detection methods. Its unique chemical properties might allow for the selective binding or reaction with specific analytes, improving the sensitivity and specificity of analytical techniques .

Pharmacokinetics and ADME Studies

The compound can also be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its structural analogs can serve as markers or probes to track the in vivo behavior of new pharmaceuticals .

Safety And Hazards

While specific safety and hazard information for “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is not available, general precautions should be taken when handling this compound. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry. Pyridine-based compounds have been consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, there is potential for “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” to be used in the development of new drugs.

properties

IUPAC Name

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c9-3-5-12-7-6(11-8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLJPONAOGDZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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